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Compound of Interest

Compound Name: 4-Aminopiperidine

Cat. No.: B084694

The 4-aminopiperidine scaffold is a versatile pharmacophore that serves as a foundational
structure for a diverse range of therapeutic agents. Its amenability to chemical modification at
both the piperidine nitrogen and the 4-amino group has allowed for the development of potent
and selective modulators of various biological targets. This guide provides a comparative
analysis of the structure-activity relationships (SAR) of 4-aminopiperidine derivatives across
several key therapeutic areas, supported by experimental data and detailed methodologies.

Antifungal Agents Targeting Ergosterol
Biosynthesis

A series of 4-aminopiperidine derivatives have been investigated as novel antifungal agents
that target the ergosterol biosynthesis pathway, a critical component of the fungal cell
membrane.[1][2][3][4]
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Antifungal Activity

R1 (Piperidine N- R2 (4-Amino N- .
Compound . . (MIC) against C.
substituent) substituent) .
albicans (pg/mL)
2b Benzyl n-Dodecyl 05-4
3b Phenethyl n-Dodecyl 1-4
(4-
4b n-Dodecyl 2-8
chlorophenyl)methyl
(4-
5b n-Dodecyl 4-16
methoxyphenyl)methyl

Data synthesized from a study on novel antifungal agents.[2][3]
Key SAR Insights:

» Piperidine N-substituent (R1): A benzyl or phenethyl group at this position is beneficial for
potent antifungal activity.[1][2]

e 4-Amino N-substituent (R2): A long alkyl chain, particularly an n-dodecyl group, at the 4-
amino position is crucial for high efficacy. Shorter or branched alkyl chains lead to a
decrease in activity.[1][2]

e Mechanism of Action: These compounds are proposed to inhibit sterol C14-reductase and
sterol C8-isomerase in the fungal ergosterol biosynthesis pathway.[1][2]

Antifungal Susceptibility Testing (Microbroth Dilution):[2][3]

e Fungal isolates (e.g., Candida spp., Aspergillus spp.) are cultured on appropriate agar
plates.

o A suspension of fungal cells is prepared and adjusted to a standardized concentration.

e The 4-aminopiperidine derivatives are serially diluted in a 96-well microtiter plate containing
RPMI 1640 medium.

e The fungal suspension is added to each well.
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e The plates are incubated at 35°C for 24-48 hours.

e The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of
the compound that visibly inhibits fungal growth.

N-type Calcium Channel Blockers for Pain
Management

4-Aminopiperidine derivatives have been designed as blockers of N-type (Cav2.2) calcium
channels, which are implicated in the transmission of pain signals.[5][6]

N-type Calcium

R1 (Piperidine N- R2 (4-Amino N- .
Compound . . Channel Inhibition
substituent) substituent)
(IC50, uMm)
4,4-bis(4- _
C101 Diethyl 2.2
fluorophenyl)butyl
3 4,4-bis(4- Potent analgesic
fluorophenyl)butyl activity
Potent analgesic
18

activity

Data from studies on N-type calcium channel blockers.[5][6]
Key SAR Insights:

e The presence of a 4,4-bis(4-fluorophenyl)butyl moiety on the piperidine nitrogen is a key
structural feature for potent N-type calcium channel antagonism.[6]

o Modifications at the 4-amino group with various alkyl and acyl moieties have been explored

to optimize activity and selectivity.[6]
In Vitro N-type Calcium Channel Inhibition Assay:[5]

e Xenopus oocytes are injected with cRNA encoding the subunits of the human N-type calcium

channel.
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o After 2-5 days of incubation, voltage-clamp recordings are performed using a two-electrode
voltage-clamp setup.

e The oocytes are perfused with a control solution, and the baseline N-type calcium current is
recorded.

e The 4-aminopiperidine derivatives are then perfused at various concentrations, and the
inhibition of the calcium current is measured.

e The IC50 value is calculated from the concentration-response curve.

HCV Assembly Inhibitors

A high-throughput screening campaign identified 4-aminopiperidine derivatives as inhibitors of
Hepatitis C Virus (HCV) assembly.[1]

HCV Replication

R (Various . Cytotoxicity (CC50,
Compound . Inhibition (EC50,
substituents) pM)
HM)
1 - 2.57 >20
2 - 2.09 >20

Data from a study on HCV assembly inhibitors.[1]
Key SAR Insights:

» The initial hits demonstrated good potency in inhibiting HCV proliferation in a cell culture
assay.[1]

» Further optimization of the scaffold led to derivatives with improved potency, reduced toxicity,
and better pharmacokinetic properties.[1]

e The mechanism of action was determined to be the inhibition of the assembly and release of
infectious HCV patrticles.[1]

HCV Cell Culture (HCVcc) Assay:[1]
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e Huh7.5.1 cells are seeded in 96-well plates.
e The cells are infected with a luciferase reporter HCV (HCV-Luc).
e The 4-aminopiperidine derivatives are added to the wells at various concentrations.

o After 72 hours of incubation, the cells are lysed, and luciferase activity is measured as an
indicator of HCV replication.

o Cell viability is assessed in parallel using a cytotoxicity assay (e.g., ATPlite).

o EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic
concentration) values are determined.

SMOJ/ERK Dual Inhibitors for Cancer Therapy

Certain 4-aminopiperidine derivatives have been developed as dual inhibitors of the
Smoothened (SMO) receptor in the Hedgehog signaling pathway and the ERK pathway, both of
which are implicated in cancer.[7][8]

Key SAR Insights:

» A specific derivative, compound I-13, was identified as a potent dual inhibitor of both SMO
and ERK.[7]

e This dual inhibition demonstrated synergistic suppression of cancer cells that overexpress
both pathways.[7][8]

¢ The 4-aminopiperidine core acts as a scaffold to link the pharmacophores responsible for
SMO and ERK inhibition.

Cell-Based SMO and ERK Inhibition Assays:

e SMO Inhibition: A common method involves using cell lines with a constitutively active
Hedgehog pathway (e.g., due to PTCH1 mutation) and measuring the expression of a
downstream reporter gene like Gli-luciferase. Inhibition of luciferase activity indicates SMO
antagonism.
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o ERK Inhibition: Western blotting can be used to assess the phosphorylation status of ERK
(p-ERK) in cancer cell lines stimulated with a growth factor (e.g., EGF). A reduction in p-ERK
levels in the presence of the inhibitor indicates ERK pathway inhibition.

Visualizations

General Synthesis of 4-Aminopiperidine Derivatives
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Caption: General synthetic scheme for 4-aminopiperidine derivatives.
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Simplified Hedgehog Signaling Pathway Inhibition

Hedgehog
Ligand

Patched-1 4-Aminopiperidine
(PTCH1) SMO Inhibitor
\
\ /
\ /
*\jnhibits ~ /“inhibits
\ /

Smoothened
(SMO)

activates  ,/ inhibits
/
/

Proteins

promotes

Target Gene
Expression

Click to download full resolution via product page

Caption: Inhibition of the Hedgehog pathway by a 4-aminopiperidine SMO antagonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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